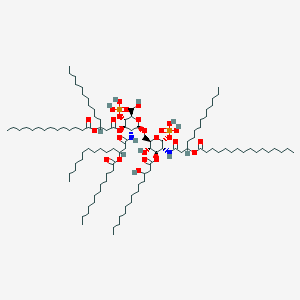

diphospho heptaacyl lipid A

Description

Properties

Molecular Formula |

C110H208N2O26P2 |

|---|---|

Molecular Weight |

2036.8 g/mol |

IUPAC Name |

[1-[[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-5-hydroxy-4-(3-hydroxytetradecanoyloxy)-2-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |

InChI |

InChI=1S/C110H208N2O26P2/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-82-98(117)130-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(135-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(134-110(103)138-140(126,127)128)89-129-109-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)131-99(118)81-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)133-109)137-139(123,124)125)136-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)132-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,123,124,125)(H2,126,127,128)/t90?,91?,92?,93?,94-,95-,103-,104-,105-,106-,107-,108-,109-,110-/m1/s1 |

InChI Key |

VOXDTCSXQHOYKC-FHXZEESPSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |

Origin of Product |

United States |

Diphospho Heptaacyl Lipid A: Academic Research Perspectives

Significance in Gram-Negative Bacterial Physiology and Host Interactions

Diphospho heptaacyl lipid A is an integral part of lipopolysaccharide (LPS), also known as endotoxin, which constitutes the outer leaflet of the outer membrane of most Gram-negative bacteria. wikipedia.orgnih.govpnas.org Its primary role in bacterial physiology is to anchor the LPS molecule into the bacterial membrane, contributing to the structural integrity and stability of the outer membrane. wikipedia.orgwikipedia.orgnutrinews.com This creates a robust permeability barrier that protects the bacterium from antimicrobial agents. nutrinews.comnih.gov

The structure of lipid A, including the number and length of its acyl chains, is critical for its function. nih.gov Hepta-acylated lipid A, meaning it has seven fatty acid chains, is a common variation. researchgate.netukrbiochemjournal.org For instance, Salmonella enterica sv. Minnesota produces a hepta-acyl lipid A. oup.com The specific acylation pattern can influence the fluidity of the outer membrane and provide resistance against antimicrobial peptides. nih.govoup.com

From the host's perspective, diphospho heptaacyl lipid A is a potent activator of the innate immune system. nih.govpnas.orgwikipedia.org It is recognized as a pathogen-associated molecular pattern (PAMP) by the Toll-like receptor 4 (TLR4) in complex with MD-2 on host immune cells. nih.govfrontiersin.orgpnas.org This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and other immune mediators, initiating an immune response to combat the bacterial infection. frontiersin.orgbeilstein-journals.orgnih.gov However, this strong inflammatory response can also be detrimental to the host, potentially leading to septic shock if the infection is severe. wikipedia.orgwikipedia.org Some pathogenic bacteria have evolved mechanisms to modify their lipid A structure to evade or dampen the host immune response. frontiersin.org

Overview of Lipid A as a Modulatory Endotoxin Component

Lipid A is the primary immunostimulatory center of LPS, and its biological activity is highly dependent on its chemical structure. nutrinews.comresearchgate.net The number, length, and position of the acyl chains, as well as the phosphorylation pattern of the diglucosamine backbone, are key determinants of its endotoxic activity. nih.govbeilstein-journals.org

While hexa-acylated (six acyl chains) lipid A, like that found in E. coli, is considered a strong agonist of TLR4 and induces a powerful pro-inflammatory response, variations in this structure can modulate the immune response. oup.combeilstein-journals.org Hepta-acylated lipid A, for instance, is also a potent activator of the immune system. researchgate.netbeilstein-journals.org The presence of a seventh acyl chain can alter the way lipid A interacts with the TLR4/MD-2 receptor complex, influencing the downstream signaling pathways. frontiersin.org

Interestingly, underacylated forms of lipid A, with fewer than six acyl chains, can act as weak agonists or even antagonists of TLR4, inhibiting the inflammatory response triggered by more potent forms of lipid A. wikipedia.orgbeilstein-journals.org This structural heterogeneity allows bacteria to fine-tune the host's immune response to their advantage. oup.com For example, some pathogenic bacteria can alter their lipid A acylation in response to environmental cues, such as temperature, to evade immune detection. nih.gov

The modulatory properties of different lipid A structures have significant therapeutic potential. For example, monophosphoryl lipid A (MPL), a detoxified derivative of lipid A with reduced toxicity, is used as a vaccine adjuvant to enhance the immune response to antigens. wikipedia.orgpnas.org The ability to synthesize various lipid A analogs with specific immunomodulatory properties is a promising area of research for the development of new vaccines and immunotherapies. beilstein-journals.orgacs.org

Historical Context of Lipid A Research Advancements in Immunobiology

The study of lipids dates back to the 17th and 18th centuries, with early observations by scientists like Robert Boyle. nih.gov The term "lipid" was coined in 1923 by the French pharmacologist Gabriel Bertrand. asbmb.org The "Lipid Hypothesis," linking lipids to disease, began to take shape with Anichkov's work in 1913. escardio.org

The understanding of lipid A's role in immunology has evolved significantly over the last century. In the late 19th century, Richard Pfeiffer first described bacterial endotoxin. pnas.org For a long time, the precise chemical nature of the "endotoxic principle" of LPS remained elusive. It was through the work of researchers like Otto Westphal, Chris Galanos, and Ernst T. Rietschel, starting in the 1960s, that the structure and effects of lipid A on eukaryotic cells were determined. wikipedia.org

A major breakthrough came with the identification of Toll-like receptors (TLRs) in the late 1990s and the subsequent discovery that TLR4 is the specific receptor for LPS. mdpi.com This finding provided a molecular basis for understanding how the innate immune system recognizes and responds to Gram-negative bacterial infections.

The development of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in elucidating the detailed chemical structures of various lipid A species, including diphospho heptaacyl lipid A. researchgate.netnumberanalytics.com These advancements have allowed for a deeper understanding of the structure-activity relationships of lipid A and its derivatives, paving the way for the rational design of immunomodulatory molecules. acs.orgnih.gov The establishment of the Journal of Lipid Research in 1959 provided a dedicated platform for the dissemination of research in this rapidly growing field. wikipedia.org

Key Milestones in Lipid and Lipid A Research

| Year | Milestone | Significance |

|---|---|---|

| 1913 | Anichkov's early work forms the basis of the "Lipid Hypothesis". escardio.org | Linked lipids to pathological conditions, setting the stage for future research into lipid-related diseases. |

| 1923 | Gabriel Bertrand coins the term "lipide". asbmb.org | Provided a unifying term for a diverse group of biological molecules. |

| 1929 | Discovery of lipoproteins by Michel Macheboeuf. escardio.org | Revealed that lipids circulate in the blood in complex with proteins. |

| 1959 | Establishment of the Journal of Lipid Research. wikipedia.org | Created a dedicated venue for the publication of lipid-related research. |

| 1960s | Elucidation of the structure and effects of lipid A by Westphal, Galanos, and Rietschel. wikipedia.org | Identified lipid A as the toxic component of LPS and a potent immune stimulator. |

| Late 1990s | Identification of TLR4 as the receptor for LPS. mdpi.com | Uncovered the molecular mechanism by which the innate immune system recognizes Gram-negative bacteria. |

Biosynthesis and Enzymatic Modification Pathways of Diphospho Heptaacyl Lipid a

The Conserved Raetz Pathway: Core Biosynthetic Steps

The Raetz pathway initiates in the cytoplasm and continues at the inner membrane, involving a sequence of enzymatic reactions that build the core structure of lipid A. nih.govannualreviews.org The initial six enzymes of this pathway are considered essential for the survival of most Gram-negative bacteria. nih.gov

Initial UDP-GlcNAc Acylation and Deacetylation

The biosynthesis of lipid A begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov The enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase, catalyzes the transfer of an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-GlcNAc. nih.govannualreviews.org In Escherichia coli, LpxA exhibits a preference for (R)-3-hydroxymyristoyl-ACP. annualreviews.org This initial acylation step is thermodynamically unfavorable. nih.gov

To drive the pathway forward, the subsequent enzyme, LpxC, catalyzes what is considered the first committed step in lipid A biosynthesis. nih.govresearchgate.net LpxC is a Zn2+-dependent metalloenzyme that removes the acetyl group from the 2-position of the glucosamine (B1671600) sugar of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc. nih.govnih.gov This deacetylation is crucial for the subsequent addition of the second acyl chain.

Following deacetylation, the enzyme LpxD transfers a second (R)-3-hydroxymyristoyl chain, also from an ACP donor, to the free amino group at the 2-position, yielding UDP-2,3-diacyl-glucosamine. nih.govmicrobiologyresearch.org

Disaccharide Backbone Formation via LpxB

The formation of the characteristic glucosamine disaccharide backbone of lipid A is catalyzed by the enzyme LpxB, a lipid A disaccharide synthase. nih.govuniprot.org This reaction involves the condensation of two monosaccharide units. First, the enzyme LpxH, a pyrophosphatase, cleaves UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine-1-phosphate (also known as lipid X) and UMP. nih.govbiomolther.org Then, LpxB catalyzes the formation of a β,1'-6 glycosidic bond between a molecule of UDP-2,3-diacylglucosamine and a molecule of lipid X, resulting in the creation of a tetra-acylated disaccharide-1-phosphate. nih.govnih.gov

Primary Acyl Chain Attachment and Maturation

The core lipid A structure, synthesized through the initial steps of the Raetz pathway, consists of a disaccharide backbone with four primary acyl chains. These (R)-3-hydroxyacyl chains are attached at the 2, 3, 2', and 3' positions of the glucosamine disaccharide. researchgate.net The enzymes LpxA and LpxD are responsible for the attachment of the first two primary acyl chains to the precursor monosaccharide. nih.gov The subsequent formation of the disaccharide by LpxB brings together two di-acylated monosaccharides to form the tetra-acylated core. nih.gov The maturation of this core structure involves further enzymatic modifications, including phosphorylation and the addition of Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) sugars, which are prerequisites for the subsequent addition of secondary acyl chains. researchgate.netmicrobiologyresearch.org

Diphosphorylation Mechanism at 1- and 4'-Positions (e.g., LpxK)

Phosphorylation of the lipid A backbone is a critical step for its function and subsequent transport. The lipid A precursor synthesized by LpxB is a disaccharide-1-phosphate. nih.gov The enzyme LpxK, an integral inner membrane kinase, catalyzes the phosphorylation of the 4'-position of this disaccharide using ATP as the phosphate (B84403) donor. nih.govmicrobiologyresearch.organnualreviews.org This reaction yields the tetra-acylated diphosphorylated intermediate known as lipid IVA. nih.govbiomolther.org The presence of phosphate groups at both the 1- and 4'-positions is crucial for the biological activity of lipid A and for its recognition by the transport machinery that moves it to the outer membrane. researchgate.netfrontiersin.org

Enzymatic Systems for Secondary Acylation Leading to Heptaacyl Forms

Following the synthesis of the core Kdo2-lipid IVA, late acyltransferases act to add secondary acyl chains, leading to the formation of hexa- and hepta-acylated lipid A species. These modifications are crucial for bacterial fitness and virulence. nih.govmicrobiologyresearch.org

LpxL- and LpxM-Mediated Secondary Acyl Chain Additions

In many Gram-negative bacteria, including E. coli, the enzymes LpxL and LpxM are responsible for the sequential addition of secondary acyl chains to the Kdo2-lipid IVA precursor. microbiologyresearch.orgnih.gov These reactions occur after the addition of two Kdo sugars to lipid IVA. microbiologyresearch.org

LpxL, a lauroyltransferase, adds a laurate (C12:0) chain to the 2'-position of Kdo2-lipid IVA. microbiologyresearch.orgmicrobiologyresearch.org Subsequently, LpxM, a myristoyltransferase, adds a myristate (C14:0) chain to the 3'-position, completing the synthesis of hexa-acylated Kdo2-lipid A. microbiologyresearch.orgmicrobiologyresearch.org Both LpxL and LpxM typically utilize acyl-ACPs as their acyl donors. microbiologyresearch.org

The formation of heptaacyl lipid A often involves the action of another acyltransferase, PagP. nih.govresearchgate.net PagP is an outer membrane enzyme that transfers a palmitate (C16:0) chain from a phospholipid to the R-2-hydroxymyristate of lipid A, resulting in a hepta-acylated molecule. nih.govexpasy.org This modification can enhance bacterial resistance to antimicrobial peptides. nih.gov In some bacteria, like Acinetobacter baumannii, a hepta-acylated lipid A is produced through a PagP-independent mechanism, where the enzyme LpxM exhibits dual transferase activity, adding lauroyl groups at two distinct locations. pnas.orgasm.org

| Enzyme | Function | Substrate(s) | Product | Cellular Location |

| LpxA | Acyltransferase | UDP-GlcNAc, (R)-3-hydroxyacyl-ACP | UDP-3-O-((R)-3-hydroxyacyl)-GlcNAc | Cytoplasm |

| LpxC | Deacetylase | UDP-3-O-((R)-3-hydroxyacyl)-GlcNAc | UDP-3-O-((R)-3-hydroxyacyl)-GlcN | Cytoplasm |

| LpxD | Acyltransferase | UDP-3-O-((R)-3-hydroxyacyl)-GlcN, (R)-3-hydroxyacyl-ACP | UDP-2,3-diacyl-GlcN | Cytoplasm |

| LpxH | Pyrophosphatase | UDP-2,3-diacyl-GlcN | 2,3-diacyl-GlcN-1-P (Lipid X), UMP | Inner Membrane (Peripheral) |

| LpxB | Disaccharide synthase | UDP-2,3-diacyl-GlcN, 2,3-diacyl-GlcN-1-P | Disaccharide-1-phosphate | Inner Membrane (Peripheral) |

| LpxK | Kinase | Disaccharide-1-phosphate, ATP | Lipid IVA | Inner Membrane (Integral) |

| LpxL | Acyltransferase | Kdo2-Lipid IVA, Lauroyl-ACP | Kdo2-(lauroyl)-Lipid IVA | Inner Membrane (Integral) |

| LpxM | Acyltransferase | Kdo2-(lauroyl)-Lipid IVA, Myristoyl-ACP | Kdo2-Lipid A (hexa-acylated) | Inner Membrane (Integral) |

| PagP | Acyltransferase | Lipid A, Phospholipid | Hepta-acyl Lipid A | Outer Membrane |

PagP-Catalyzed Palmitoylation and its Role in Heptaacylation

A key modification in the formation of heptaacyl lipid A is the addition of a palmitate chain, a reaction catalyzed by the outer membrane enzyme PagP. nih.govresearchgate.net This enzyme transfers a palmitate (C16:0) group from a phospholipid donor to the R-2-hydroxymyristate of lipid A, resulting in the formation of hepta-acylated lipid A. researchgate.netasm.org The expression of PagP is often induced by conditions that disrupt the outer membrane, leading to the migration of phospholipids (B1166683) to the outer leaflet where PagP is active. researchgate.net

The process of palmitoylation by PagP is a unique enzymatic reaction that occurs in the outer membrane without direct access to cytoplasmic energy sources like ATP or coenzyme A. researchgate.net The structure of PagP, an 8-stranded antiparallel β-barrel, features a hydrophobic pocket that acts as a "hydrocarbon ruler," allowing it to specifically select for palmitate chains from phospholipids. nih.govnih.gov This modification has significant biological consequences; the resulting hepta-acylated lipid A is a less potent activator of the host's Toll-like receptor 4 (TLR4) signaling pathway, thereby helping the bacteria to evade the immune response. researchgate.netpsu.edu Furthermore, the addition of the seventh acyl chain by PagP enhances the barrier function of the outer membrane, providing resistance against cationic antimicrobial peptides. nih.govpnas.org

Other Acyltransferases Contributing to Diphospho Heptaacyl Lipid A Synthesis

While PagP is a major contributor to hepta-acylation in bacteria like E. coli and Salmonella, other acyltransferases are involved in the synthesis of heptaacyl lipid A in different bacterial species. asm.orgnih.gov For instance, Acinetobacter baumannii lacks a PagP homolog and instead utilizes a dual acyltransferase, LpxMAb, to synthesize its characteristic hepta-acylated lipid A. asm.orgnih.gov LpxMAb transfers two lauroyl (C12:0) groups to lipid A. asm.org This highlights the diversity of enzymatic strategies employed by different bacteria to achieve similar structural modifications of their lipid A. The initial steps of lipid A biosynthesis involve a series of acyltransferases such as LpxA, LpxD, LpxL, and LpxM, which are responsible for adding the primary and secondary acyl chains to the glucosamine disaccharide backbone. nih.govebi.ac.uk

Further Phosphorylation and Dephosphorylation Enzymes Modulating Diphospho Status

The phosphorylation state of lipid A is a critical determinant of its biological activity and is regulated by the interplay of kinases and phosphatases.

LpxT-Mediated 1-Diphosphate Formation

The enzyme LpxT is an inner membrane phosphotransferase that catalyzes the transfer of a phosphate group from undecaprenyl pyrophosphate (C55-PP) to the 1-position of lipid A, forming a 1-diphosphate species. nih.govnih.govunam.mx This reaction occurs on the periplasmic side of the inner membrane, after the lipid A-core has been flipped across the membrane by the ABC transporter MsbA. nih.govnih.gov In Escherichia coli, approximately one-third of the total lipid A molecules are modified with this 1-diphosphate group. nih.govnih.gov The activity of LpxT links lipid A modification to the recycling of undecaprenyl phosphate, an essential carrier lipid for the synthesis of other cell wall components like peptidoglycan. nih.gov While LpxT in E. coli specifically phosphorylates the 1-position, the LpxT homolog in Pseudomonas aeruginosa exhibits dual specificity, modifying both the 1 and 4' positions of lipid A. microbiologyresearch.org

Dephosphorylating Enzymes Affecting Lipid A Phosphate Groups

Conversely, dephosphorylating enzymes can remove phosphate groups from lipid A. One such enzyme is LpxE, a lipid A 1-phosphatase found in bacteria like Rhizobium leguminosarum. nih.gov LpxE selectively removes the phosphate group from the 1-position of lipid A on the outer surface of the inner membrane. nih.gov It belongs to the lipid phosphate phosphatase family and is highly specific for lipid A, showing minimal activity towards other glycerophospholipid substrates. nih.govnih.gov Some LpxE homologs have also been shown to dephosphorylate undecaprenyl pyrophosphate, linking them to multiple aspects of cell envelope biogenesis. nih.gov Another class of enzymes, alkaline phosphatases, such as CmAP from the marine bacterium Cobetia amphilecti, have also been shown to dephosphorylate LPS, which can neutralize the endotoxic effects of lipid A. mdpi.com

Enzymes Modulating Acyl Chain Removal: Deacylases (e.g., PagL)

In addition to acylation, the removal of acyl chains from lipid A is another important modification. The outer membrane enzyme PagL is a 3-O-deacylase that hydrolyzes the ester bond at the 3-position of lipid A, removing the primary R-3-hydroxymyristoyl group. nih.govpnas.org This deacylation event, similar to palmitoylation by PagP, modulates the host's immune response by reducing the ability of lipid A to activate TLR4. pnas.orgasm.org The expression of PagL is often regulated, and in some bacteria like Salmonella enterica, its activity is latent and becomes active under specific conditions, such as in mutants deficient in aminoarabinose modification of lipid A. nih.govasm.org The release of PagL from this latent state can compensate for the lack of other LPS modifications that confer resistance to antimicrobial peptides. asm.org PagL homologs have been identified in a variety of Gram-negative bacteria, suggesting a widespread role for this deacylation mechanism. nih.gov

Comparative Biosynthesis Across Bacterial Species Yielding Diphospho Heptaacyl Variants

The biosynthesis of diphospho heptaacyl lipid A is not uniform across all Gram-negative bacteria. Different species have evolved distinct enzymatic pathways to produce structural variants of lipid A, which can have significant implications for pathogenesis and host-pathogen interactions. nih.gov

For example, while E. coli and Salmonella utilize the PhoP/PhoQ-regulated PagP for palmitoylation to produce hepta-acylated lipid A, Acinetobacter baumannii achieves a hepta-acylated state through a PagP-independent mechanism involving the acyltransferases LpxLAb and LpxMAb, which add lauroyl chains. asm.orgnih.gov Pseudomonas aeruginosa also produces hepta-acylated lipid A, and a PagP homolog is proposed to be involved in adding a palmitate group. researchgate.net

Furthermore, the phosphorylation status of lipid A can vary. In P. aeruginosa, LpxT can phosphorylate both the 1 and 4' positions, unlike in E. coli where it only acts on the 1-position. microbiologyresearch.org The interplay between different modifying enzymes leads to a diverse array of lipid A structures. For instance, in E. coli, the expression of PagL can lead to a deacylated lipid A, which can then be a substrate for the endogenous palmitoyltransferase PagP. nih.gov This demonstrates the complex and interconnected nature of the enzymatic modifications that ultimately determine the final structure of lipid A on the bacterial surface.

Table 1: Key Enzymes in Diphospho Heptaacyl Lipid A Modification

| Enzyme | Function | Location | Bacterial Species Example(s) |

|---|---|---|---|

| PagP | Transfers palmitate to lipid A | Outer Membrane | Escherichia coli, Salmonella enterica nih.govresearchgate.net |

| LpxMAb | Transfers two lauroyl groups to lipid A | Cytoplasm/Inner Membrane | Acinetobacter baumannii asm.orgnih.gov |

| LpxT | Transfers a phosphate group to the 1-position of lipid A | Inner Membrane | Escherichia coli, Pseudomonas aeruginosa nih.govmicrobiologyresearch.org |

| LpxE | Dephosphorylates the 1-position of lipid A | Inner Membrane | Rhizobium leguminosarum nih.gov |

| PagL | Removes the 3-O-acyl chain from lipid A | Outer Membrane | Salmonella enterica, Pseudomonas aeruginosa nih.govpnas.org |

Structural Heterogeneity and Its Impact on Biological Activity of Diphospho Heptaacyl Lipid a

Acyl Chain Number and Length Variation: Emphasis on Heptaacyl Structures

The number and length of acyl chains are primary determinants of the biological activity of lipid A. mdpi.com While hexa-acylated (six-chain) lipid A, typical of Escherichia coli, is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4)/MD-2 complex, other acylation patterns exist. oup.commdpi.com Heptaacyl (seven-chain) lipid A is a notable variant found in various Gram-negative bacteria, including pathogenic species like Salmonella enterica and Acinetobacter baumannii. frontiersin.orgplos.org The addition of a seventh acyl chain alters the molecule's biophysical properties and its recognition by host immune receptors. aai.org This structural form is often associated with bacteria that colonize mucosal surfaces and is linked to increased resistance against host-derived cationic antimicrobial peptides (CAMPs). plos.org

The specific arrangement of the seven acyl chains on the glucosamine (B1671600) disaccharide backbone is crucial to the molecule's function. In the well-characterized Salmonella-type heptaacyl lipid A, the structure is an evolution of the hexaacyl form. aai.org It typically features four primary 3-hydroxy tetradecanoyl (C14) chains attached directly to the glucosamine backbone, with two secondary acyl chains attached to the hydroxyl groups of the primary chains. The defining feature is the addition of a seventh acyl chain, commonly a hexadecanoate (B85987) (palmitate, C16), which is attached to the hydroxyl group of the 3-hydroxy tetradecanoic acid at the 2-position of the reducing glucosamine unit. plos.orgaai.org

Similarly, heptaacyl lipid A has been identified as a common form in Acinetobacter baumannii. asm.org Mass spectrometry analysis of A. baumannii LPS reveals a primary ion peak corresponding to a hepta-acylated structure. frontiersin.orgasm.org The distribution in A. baumannii can also involve a combination of laurate (C12) and myristate (C14) chains.

Table 1: Acyl Chain Distribution in Diphospho Heptaacyl Lipid A Variants This table provides illustrative examples of acyl chain arrangements in heptaacyl lipid A from different bacterial species.

| Bacterial Species | Common Heptaacyl Structure | Typical Acyl Chains | Reference |

|---|---|---|---|

| Salmonella enterica | Addition of a seventh acyl chain to a hexaacyl base. | Four primary 3-OH-C14; two secondary C12/C14; one tertiary C16 (Palmitate). | plos.orgaai.org |

| Acinetobacter baumannii | Predominant form in many strains. | Complex pattern, often a base of C12 and C14 chains making up the seven total acyl groups. | frontiersin.orgasm.org |

| Pseudomonas aeruginosa (Cystic Fibrosis isolates) | Found in specific isolates, often associated with loss of a deacylase enzyme. | Can result from the loss of PagL deacylase function, preventing the removal of a primary acyl group from a precursor. | researchgate.net |

The immunomodulatory potential of lipid A is highly dependent on its acylation pattern. mdpi.com While hexa-acylated lipid A is generally considered the most potent activator of human TLR4, the addition of a seventh acyl chain, as seen in Salmonella-type lipid A, paradoxically leads to reduced or altered activity on human cells. plos.orgaai.org Studies using chemically synthesized heptaacyl lipid A have shown that it is inactive on human monocytic cell lines and can act as an antagonist, inhibiting the powerful inflammatory response induced by hexa-acylated E. coli LPS. aai.org

This suggests that the human TLR4/MD-2 receptor complex can discriminate between fine structural variations in lipid A. aai.org The presence of the seventh acyl chain may alter the way the molecule fits into the hydrophobic pocket of the MD-2 co-receptor, leading to a non-productive or antagonistic receptor conformation. However, for bacteria, this dampened immune recognition can be a survival advantage, allowing the pathogen to evade a strong initial inflammatory response. frontiersin.org Concurrently, the increased hydrophobicity from the seventh chain contributes to a more stable outer membrane, enhancing resistance to CAMPs. plos.org

Distribution of Acyl Chains in Diphospho Heptaacyl Lipid A

Phosphate (B84403) Group Modifications Beyond Core Diphosphorylation

A key modification of the phosphate groups is the addition of the cationic sugar 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govsemanticscholar.org This modification is catalyzed by the inner membrane enzyme ArnT, which transfers an L-Ara4N moiety from a lipid carrier (undecaprenyl phosphate-α-L-Ara4N) to the 4'-phosphate of lipid A. capes.gov.brfrontiersin.org The expression of the arn operon, which encodes the enzymes for this modification pathway, is often controlled by two-component regulatory systems like PhoP/PhoQ and PmrA/PmrB, allowing the bacterium to remodel its surface in response to environmental cues such as low magnesium levels or the presence of antimicrobial peptides. nih.gov

Table 2: Phosphate Group Modifications and Their Functional Impact This table details common modifications to the phosphate groups of lipid A, including the enzymes involved and the resulting functional changes.

| Modification | Enzyme | Site of Modification | Functional Consequence | Reference |

|---|---|---|---|---|

| 4-Amino-4-deoxy-L-arabinose (L-Ara4N) | ArnT | Typically the 4'-phosphate group. | Reduces net negative charge, leading to resistance to cationic antimicrobial peptides (e.g., polymyxins). | nih.govcapes.gov.brfrontiersin.org |

| Phosphoethanolamine (pEtN) | EptA (or MCR enzymes for plasmid-mediated resistance) | Can modify the 1- or 4'-phosphate group. | Reduces net negative charge, contributing to polymyxin (B74138) resistance. | researchgate.netnih.gov |

Addition of 4-Amino-4-deoxy-L-arabinose (L-Ara4N) to Phosphate Groups

Structure-Activity Relationships (SAR) in Diphospho Heptaacyl Lipid A Variants

The biological activity of diphospho heptaacyl lipid A is a complex interplay between its acylation pattern and phosphate modifications. The structure-activity relationship (SAR) reveals that distinct structural components dictate different functional outcomes.

The heptaacyl structure, compared to the hexaacyl form, demonstrates how the number of acyl chains can fine-tune TLR4 activation. frontiersin.orgaai.org While hexaacyl lipid A is a potent agonist in humans, the addition of a seventh fatty acid can shift the activity towards antagonism or reduced stimulation, representing a form of immune evasion. aai.org The length of the acyl chains also plays a role; longer chains generally increase the hydrophobic nature of the molecule, which can impact membrane stability and receptor interaction. frontiersin.org

Superimposed on this acylation pattern, phosphate modifications serve a distinct, primarily defensive role. The addition of L-Ara4N or phosphoethanolamine directly addresses the threat of cationic antimicrobial peptides by altering the molecule's electrostatic profile. researchgate.netnih.gov This modification does not primarily aim to alter TLR4 signaling but rather to create a chemical shield. Therefore, a heptaacyl lipid A molecule modified with L-Ara4N exhibits a dual strategy: its acyl structure modulates the host inflammatory response, while its modified phosphate group provides direct protection against specific components of the innate immune system. plos.orgnih.gov These structure-activity relationships highlight the sophisticated ways in which bacteria can modify a single molecule to navigate and survive within a hostile host environment.

Correlation Between Acylation State and Toll-like Receptor 4 (TLR4) Agonism/Antagonism

The biological activity of lipid A, the bioactive component of lipopolysaccharide (LPS), is critically dependent on its chemical structure, particularly the number and arrangement of its acyl chains. oup.com This structural variation dictates whether the molecule will act as a potent activator (agonist), a weak activator, or an inhibitor (antagonist) of the Toll-like Receptor 4 (TLR4) signaling complex. biorxiv.orgnih.gov

The canonical and most potent TLR4 agonist is typically a hexa-acylated (six-chain) lipid A, such as that found in Escherichia coli. biorxiv.orgfrontiersin.orgmdpi.com This structure is considered optimal for binding to the MD-2 co-receptor and inducing the dimerization of TLR4, a crucial step for initiating a strong pro-inflammatory signal. beilstein-journals.orgaai.org

In contrast, diphospho heptaacyl lipid A (containing seven acyl chains) generally demonstrates reduced, though still significant, agonistic activity. rsc.org Studies on hepta-acylated lipid A from Salmonella enterica have confirmed that it acts as a moderate agonist, inducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human mononuclear cells. nih.gov Its activity is notably less potent than its hexa-acylated counterpart, with some findings suggesting it is approximately 100-fold less active. esrf.fr The addition of the seventh acyl chain appears to alter the fit within the hydrophobic pocket of the MD-2 co-receptor, leading to less efficient TLR4 dimerization and signal transduction.

The degree of TLR4 activation is directly correlated with the acylation state. Under-acylated forms show a marked decrease in activity or a switch to antagonism. Penta-acylated (five-chain) lipid A variants are generally weak agonists or in some cases inactive, while tetra-acylated (four-chain) versions, such as Lipid IVa, are typically inactive and function as TLR4 antagonists in human cells by binding to MD-2 without inducing the necessary conformational changes for receptor dimerization. biorxiv.orgfrontiersin.orgasm.org This clear structure-activity relationship underscores the high specificity of the innate immune system's recognition of bacterial lipid A.

Table 1: Correlation of Lipid A Acylation State with TLR4 Activity

| Acylation State | Number of Acyl Chains | Observed TLR4 Activity |

|---|---|---|

| Hepta-acylated | 7 | Moderate Agonist rsc.orgnih.gov |

| Hexa-acylated | 6 | Strongest Agonist biorxiv.orgmdpi.com |

| Penta-acylated | 5 | Weak Agonist / Inactive nih.govfrontiersin.org |

Role of Phosphate Groups in Modulating TLR4 Recognition

The two phosphate groups, located at the 1- and 4'-positions of the diglucosamine backbone of diphospho heptaacyl lipid A, are indispensable for its recognition by and activation of the TLR4-MD-2 receptor complex. esrf.fr These negatively charged groups engage in critical ionic interactions with a cluster of positively charged amino acid residues (lysine and arginine) on both TLR4 and its co-receptor, MD-2. frontiersin.orgumassmed.edu

Crystal structure analysis of the TLR4-MD-2-LPS complex reveals that these phosphate groups act as a crucial electrostatic anchor, correctly orienting the lipid A molecule within the binding site. umassmed.edu Specifically, the phosphates form charge and hydrogen bond interactions that stabilize the entire complex. nih.gov This structural shift and stabilization are essential for the subsequent dimerization of two TLR4-MD-2-LPS complexes, the key event that triggers intracellular signaling. umassmed.eduacs.org

The removal of even one of the phosphate groups has been shown to dramatically reduce the endotoxic activity of lipid A by approximately 100-fold. esrf.frnih.gov This highlights that both phosphate groups are required to reinforce the main dimeric interface between the two receptor complexes. esrf.fr Their interaction with charged residues on TLR4 and MD-2 is a fundamental requirement for the multimerization of the receptor, without which the pro-inflammatory signaling cascade cannot be efficiently initiated. umassmed.eduacs.org Therefore, the diphosphorylated nature of the lipid A backbone is a key determinant of its potent immunostimulatory capacity.

Molecular Mechanisms of Host Receptor Interaction and Recognition of Diphospho Heptaacyl Lipid a

Toll-like Receptor 4 (TLR4) and MD-2 Complex Recognitionnih.govplos.orgnih.gov

The canonical pathway for extracellular lipid A detection involves the TLR4 receptor in association with its co-receptor, myeloid differentiation factor 2 (MD-2). umassmed.edumdpi.com TLR4 itself does not bind directly to lipid A with high affinity; instead, MD-2 is the primary binding partner, forming a stable 1:1 complex with TLR4 on the cell surface. nih.govnih.gov The binding of lipid A to the TLR4-MD-2 heterodimer is the critical event that initiates receptor dimerization and subsequent downstream signaling. umassmed.edunih.gov

MD-2 possesses a deep, spacious hydrophobic pocket composed of two anti-parallel beta sheets, which is structurally suited to accommodate the acyl chains of lipid A. nih.govunimib.it For canonical hexa-acylated lipid A, such as that from Escherichia coli, five of the six acyl chains are buried deep within this pocket. umassmed.edu The size of the MD-2 binding pocket is largely fixed, and it can typically accommodate four to five lipid tails of approximately C12-C14 length. mdpi.com In the case of diphospho heptaacyl lipid A, it is expected that five of its seven acyl chains would be inserted into the MD-2 cavity, while the remaining two chains are exposed on the surface of MD-2. umassmed.edumdpi.comunimib.it The interior of the pocket is lined with hydrophobic amino acid residues, facilitating the binding of the lipid chains, while the entrance to the pocket contains positively charged residues that interact with the negatively charged phosphate (B84403) groups of the lipid A backbone. nih.govunimib.it

| Component | Function in Ligand Binding | Key Interacting Residues |

| MD-2 Hydrophobic Pocket | Accommodates the lipid acyl chains of diphospho heptaacyl lipid A. | Lined with various hydrophobic and aromatic residues. nih.govacs.org |

| Acyl Chains | Insert into the MD-2 pocket, providing a primary binding interaction. | Interact with the hydrophobic lining of the MD-2 pocket. nih.gov |

| MD-2 Pocket Entrance | Interacts with the charged headgroup of lipid A. | Contains positively charged residues that bind to lipid A's phosphate groups. nih.gov |

The two phosphate groups of diphospho hettaacyl lipid A are critical for the activation of the TLR4-MD-2 complex. nih.govnih.gov Upon binding of the lipid A acyl chains within the MD-2 pocket, the phosphorylated diglucosamine backbone is displaced outwards. umassmed.edu This repositioning allows the negatively charged phosphate groups to form crucial ionic interactions and hydrogen bonds with a cluster of positively charged lysine (B10760008) and arginine residues on both TLR4 and the partnering TLR4 (TLR4) of a second complex, as well as with residues in MD-2 itself, such as S118. umassmed.edunih.gov These hydrophilic interactions, particularly involving the 1-phosphate group with TLR4, constitute a second dimerization interface and are essential for stabilizing the receptor dimer and triggering the downstream signaling cascade. nih.govnih.gov

The process of TLR4-MD-2 dimerization is critically dependent on the engagement of the lipid A acyl chains. While most acyl chains are buried within the MD-2 pocket, at least one acyl chain is typically exposed to the solvent. umassmed.eduunimib.it In the case of hexa-acylated lipid A, the exposed sixth acyl chain forms a hydrophobic interaction with conserved phenylalanine residues on the TLR4* of the adjacent receptor complex. umassmed.edu This interaction between the exposed acyl chain and TLR4* forms the core hydrophobic interface that drives the dimerization of two TLR4-MD-2-LPS complexes into an m-shaped multimer. umassmed.eduresearchgate.net For diphospho heptaacyl lipid A, the two exposed acyl chains are presumed to play a similar, and likely enhanced, role in bridging the dimer and stabilizing the active receptor complex. umassmed.eduresearchgate.net

| Dimerization Interface | Description | Interacting Components |

| Hydrophobic Interface | The primary dimerization surface formed by hydrophobic interactions. | Exposed acyl chain(s) of lipid A and conserved residues (e.g., Phenylalanine) on TLR4. umassmed.eduresearchgate.net |

| Hydrophilic Interface | A secondary dimerization surface stabilized by ionic bonds. | 1-phosphate group of lipid A and positively charged residues (e.g., Lysine, Arginine) on TLR4 and TLR4. umassmed.edunih.gov |

The response to different lipid A structures can vary significantly between species, a phenomenon largely attributed to amino acid differences in the TLR4 and MD-2 proteins. nih.govnih.gov A well-studied example is the differential recognition of tetra-acylated lipid A from Yersinia pestis (produced at 37°C), which acts as an antagonist for human TLR4 but a weak agonist for murine TLR4. nih.govasm.orgnih.gov These species-specific differences arise from variations in the MD-2 hydrophobic pocket and the charge distribution on the TLR4 surface. nih.gov For instance, human MD-2 is less accommodating to under-acylated lipid A structures compared to its murine counterpart. nih.govnih.gov Consequently, human TLR4/MD-2 is generally less responsive to hypo-acylated LPS. nih.gov While hexa-acylated lipid A is a potent agonist for both human and mouse TLR4, it is plausible that the recognition of heptaacyl lipid A could also exhibit species-specific nuances, although it is generally considered a strong agonist across species due to its high level of acylation. nih.govnih.gov The generation of "humanized" TLR4/MD-2 mice has been instrumental in studying how these species-specific recognition patterns impact susceptibility to infection. nih.govplos.orgnih.gov

Engagement of Acyl Chains with TLR4 and MD-2 Interfaces

CD14 and LPS-Binding Protein (LBP) Involvement in Lipid A Delivery to Receptorsfrontiersin.orgbiorxiv.org

The efficient recognition of lipid A by the TLR4-MD-2 complex is facilitated by accessory proteins, primarily LPS-Binding Protein (LBP) and CD14. frontiersin.orgcellsciences.com LBP is a soluble acute-phase protein that binds with high affinity to the lipid A portion of LPS present on bacterial membranes or released into the circulation. cellsciences.comnih.gov LBP then extracts and transfers LPS monomers to CD14. frontiersin.orgcellsciences.com CD14 can be a glycosylphosphatidylinositol (GPI)-anchored membrane protein on the surface of myeloid cells like macrophages, or it can exist in a soluble form. frontiersin.orgcellsciences.com CD14 acts as a catalyst, presenting the lipid A molecule to MD-2, which then allows for the stable binding of lipid A within the TLR4-MD-2 complex, initiating the signaling cascade. frontiersin.orgbiorxiv.org This LBP-CD14-TLR4/MD-2 pathway is the canonical route for initiating a response to extracellular LPS and applies to various forms, including diphospho heptaacyl lipid A. frontiersin.org

Non-Canonical Inflammasome Activation by Cytoplasmic Lipid Anih.govfrontiersin.org

In addition to the extracellular TLR4 pathway, host cells possess an intracellular surveillance mechanism for detecting Gram-negative bacteria that have invaded the cytoplasm. nih.gov This pathway, known as the non-canonical inflammasome, is directly activated by the presence of LPS in the cytosol. frontiersin.orgdovepress.com In mice, this response is mediated by caspase-11, while in humans, the functional orthologs are caspase-4 and caspase-5. frontiersin.orgnih.govuniprot.org

Crucially, these caspases act as direct cytosolic receptors for LPS. frontiersin.orgnih.govmdpi.com The lipid A moiety of LPS binds directly to the caspase recruitment domain (CARD) of caspase-11 (or caspase-4/5), an event that triggers caspase oligomerization and activation. frontiersin.orgnih.govuniprot.org This activation is independent of TLR4 and all known canonical inflammasome sensors. nih.govdovepress.com The structural characteristics of lipid A are a key determinant for this interaction. Research has shown that penta- and hexa-acylated lipid A are potent activators of the caspase-11 pathway, whereas tetra-acylated forms are not detected and thus allow pathogens like Francisella to evade this cytosolic immune response. nih.govnih.govnih.govmdpi.com Given that heptaacyl lipid A is more acylated than the potent hexa-acylated form, it is strongly predicted to be a robust activator of the non-canonical inflammasome upon reaching the cytoplasm. nih.govnih.gov Activated caspase-11/4/5 then cleaves Gasdermin D, leading to the formation of pores in the plasma membrane and a lytic, inflammatory form of cell death known as pyroptosis. frontiersin.orgmdpi.com

Caspase-4, -5, and -11 Mediated Sensing of Diphospho Heptaacyl Lipid A

While cell surface recognition of LPS is primarily mediated by the Toll-like receptor 4 (TLR4) complex, a distinct, intracellular surveillance system exists to detect bacteria that have invaded the host cell cytosol. wikipedia.orgfrontiersin.org This cytosolic sensing pathway relies on direct interaction between the lipid A component of LPS and a specific class of inflammatory caspases: caspase-4 and caspase-5 in humans, and their ortholog, caspase-11, in mice. nih.govnih.govnih.gov This interaction triggers the assembly of the non-canonical inflammasome, a critical platform for antibacterial defense. frontiersin.orgdovepress.com

When Gram-negative bacteria or the outer membrane vesicles (OMVs) they secrete are internalized by a host cell, they can escape from endocytic vesicles into the cytosol. cornell.edu This release exposes the lipid A moiety to cytosolic surveillance. Research has demonstrated that caspases-4, -5, and -11 function as direct cytosolic receptors for LPS. nih.govelifesciences.org The binding event occurs through the N-terminal Caspase Activation and Recruitment Domain (CARD) of the caspase, which directly engages with the hydrophobic lipid A portion of the LPS molecule. mdpi.comresearchgate.netwhiterose.ac.uk

This binding of multiple lipid A molecules to the CARD domains of pro-caspases induces their oligomerization. elifesciences.orgresearchgate.net The proximity-induced self-activation of the caspases follows, leading to the formation of a large, active signaling complex known as the non-canonical inflammasome. frontiersin.orgelifesciences.org Once active, these caspases cleave a key substrate, gasdermin D (GSDMD). frontiersin.orgmdpi.com The N-terminal fragment of cleaved GSDMD then inserts into the plasma membrane, forming pores that lead to a lytic, inflammatory form of cell death called pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18, following the activation of the NLRP3 canonical inflammasome. frontiersin.orgmdpi.commdpi.com

While hexa-acyl lipid A is a potent activator of this pathway, heptaacyl lipid A is also recognized by this cytosolic surveillance system. pnas.org The sensing mechanism remains the same: direct binding to the caspase CARD domain, leading to inflammasome assembly and pyroptosis.

| Receptor | Species | Ligand Recognized | Cellular Location | Downstream Effect |

| Caspase-4 | Human | Cytosolic Lipid A (including heptaacyl) | Cytosol | Non-canonical inflammasome activation, Gasdermin D cleavage, Pyroptosis researchgate.netnih.gov |

| Caspase-5 | Human | Cytosolic Lipid A (including heptaacyl) | Cytosol | Non-canonical inflammasome activation, Gasdermin D cleavage, Pyroptosis nih.govnih.gov |

| Caspase-11 | Murine | Cytosolic Lipid A (including heptaacyl) | Cytosol | Non-canonical inflammasome activation, Gasdermin D cleavage, Pyroptosis wikipedia.orgnih.govmdpi.com |

Structural Determinants for Inflammasome Activation

The activation of the non-canonical inflammasome by lipid A is not a uniform event; it is highly dependent on the precise chemical structure of the lipid A molecule. researchgate.net Key structural features of diphospho heptaacyl lipid A dictate its ability to be recognized by caspases-4, -5, and -11 and to trigger a downstream inflammatory cascade. The two primary determinants are the acylation pattern and the phosphorylation state of the glucosamine (B1671600) disaccharide backbone. nih.govfrontiersin.org

Acylation Pattern: The number, length, and position of fatty acid chains (acyl chains) are critical for immune recognition. nih.gov

Number of Acyl Chains: The canonical, highly immunostimulatory lipid A from E. coli is hexa-acylated (contains six acyl chains). pnas.org Diphospho heptaacyl lipid A, produced by bacteria such as Salmonella, contains seven acyl chains. nih.gov While hexa-acyl LPS is a strong stimulus for caspases, the presence of a seventh acyl chain still permits recognition, though it may modulate the intensity of the response compared to hexa-acylated forms. pnas.org In contrast, under-acylated forms, such as the tetra-acylated lipid A from Francisella novicida, fail to activate murine caspase-11 but can be detected by human caspase-4, indicating a broader specificity in the human system. mdpi.comnih.gov

Phosphorylation State:

The two phosphate groups on the diglucosamine backbone (at the 1 and 4' positions) are crucial for biological activity. frontiersin.org These negatively charged groups are thought to engage in electrostatic interactions with the caspase CARD domain, stabilizing the binding of the hydrophobic acyl chains. whiterose.ac.ukpnas.org The term "diphospho" in diphospho heptaacyl lipid A highlights the presence of both these essential phosphate groups. Removal of one or both phosphate groups drastically reduces or ablates the molecule's ability to trigger inflammasome activation. frontiersin.orgfrontiersin.org For instance, monophosphoryl lipid A (MPLA) is significantly less toxic than its diphosphorylated parent molecule. frontiersin.org

| Structural Feature | Role in Inflammasome Activation | Impact of Variation |

| Acyl Chain Number | Determines the overall molecular shape and hydrophobicity required for binding to the caspase CARD domain. nih.gov | Hepta-acyl: Recognized by caspases-4, -5, and -11. pnas.orgHexa-acyl: Potent activator. mdpi.compnas.orgTetra-acyl: Activates human caspase-4 but not murine caspase-11. nih.gov |

| Phosphorylation | The two phosphate groups are essential for electrostatic interactions and stabilizing the lipid A-caspase complex. pnas.orgfrontiersin.org | Diphosphoryl: Required for potent activation. frontiersin.orgMonophosphoryl/Unphosphorylated: Significantly reduced or no activation. frontiersin.orgfrontiersin.org |

| Disaccharide Backbone | Provides the scaffold for the attachment of phosphate groups and acyl chains. | The β-(1→6)-linked diglucosamine is the conserved core structure. nih.gov |

Immunomodulatory Consequences and Downstream Signaling Pathways Elicited by Diphospho Heptaacyl Lipid a

TLR4-Mediated Signaling Cascades

The recognition of diphospho heptaacyl lipid A by the TLR4-MD-2 receptor complex is the critical first step in initiating an immune response. nih.govfrontiersin.orgresearchgate.net This binding event induces the dimerization of the TLR4 receptor, bringing their intracellular Toll/IL-1 receptor (TIR) domains into close proximity. nih.govresearchgate.net This conformational change creates a scaffold for the recruitment of various adaptor proteins, thereby initiating the downstream signaling cascades. nih.govresearchgate.net TLR4 is unique among the Toll-like receptors in its ability to utilize two distinct signaling pathways, which occur in a spatially and temporally separated manner. nih.gov

MyD88-Dependent Pathway Activation

The MyD88-dependent pathway is considered the early-phase response to lipid A stimulation, occurring primarily at the cell surface. nih.govnih.gov Upon TLR4 dimerization, the adaptor protein TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein) is recruited to the plasma membrane, which in turn recruits the primary adaptor molecule, MyD88 (Myeloid differentiation primary response 88). nih.govfrontiersin.org

The recruitment of MyD88 initiates a signaling cascade that culminates in the activation of the transcription factor nuclear factor-κB (NF-κB). nih.govfrontiersin.orgresearchgate.net This pathway leads to the rapid production of potent pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govfrontiersin.orgnih.gov These cytokines are crucial for orchestrating the initial inflammatory response to infection. Research has shown that hexa- and hepta-acylated lipid A variants are potent inducers of TLR4 activation and subsequent pro-inflammatory cytokine production. memberclicks.net In contrast, underacylated forms, such as penta-acylated lipid A, are generally weaker agonists. nih.govmemberclicks.net

| Pathway Component | Key Function | Downstream Effect |

| TLR4/MD-2 | Recognizes diphospho heptaacyl lipid A | Dimerization and recruitment of adaptor proteins |

| TIRAP | Adaptor protein | Recruits MyD88 to the plasma membrane |

| MyD88 | Primary adaptor protein | Initiates signaling cascade leading to NFκB activation |

| NFκB | Transcription factor | Induces expression of pro-inflammatory cytokines |

| TNFα, IL-6 | Pro-inflammatory cytokines | Mediate the initial inflammatory response |

NFκB Activation and Pro-inflammatory Cytokine Production (e.g., TNFα, IL-6)

TRIF-Dependent Pathway Activation

The TRIF-dependent pathway represents a delayed response to lipid A and occurs after the internalization of the TLR4-MD-2 complex into endosomes. nih.govfrontiersin.orgresearchgate.netnih.gov This pathway is initiated by the recruitment of a different set of adaptor proteins, namely TRIF (TIR-domain-containing adapter-inducing interferon-β) and TRAM (TRIF-related adaptor molecule). nih.govfrontiersin.orgresearchgate.netnih.gov

The primary outcome of the TRIF-dependent pathway is the activation of the transcription factor interferon regulatory factor 3 (IRF3). frontiersin.orgresearchgate.netnih.gov Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFNs), such as IFN-β. frontiersin.orgnih.gov Type I interferons play a crucial role in antiviral immunity and can also modulate the adaptive immune response.

The TRIF-dependent pathway also contributes to a later, delayed phase of NF-κB activation. nih.govfrontiersin.orgresearchgate.net This sustained activation of NF-κB ensures a prolonged inflammatory response, which can be critical for clearing certain types of infections.

| Pathway Component | Key Function | Downstream Effect |

| Internalized TLR4/MD-2 | Receptor complex within endosomes | Recruits TRIF and TRAM adaptor proteins |

| TRAM | Adaptor protein | Facilitates TRIF recruitment to the receptor complex |

| TRIF | Primary adaptor protein | Initiates signaling cascade for IRF3 and delayed NFκB activation |

| IRF3 | Transcription factor | Induces expression of type I interferons (e.g., IFN-β) |

| Delayed NFκB | Transcription factor | Sustains the inflammatory response |

| Type I Interferons | Antiviral and immunomodulatory cytokines | Modulate the adaptive immune response |

Interferon Regulatory Factor 3 (IRF3) Activation and Type I Interferon Induction

Cross-talk with Other Innate Immune Signaling Pathways

The innate immune response to bacterial components like diphospho heptaacyl lipid A is not isolated to a single pathway. While Toll-like receptor 4 (TLR4) is the primary receptor for lipid A, its signaling cascade engages in significant cross-talk with other pattern recognition receptor (PRR) pathways, most notably the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs). nih.govresearchgate.netnih.gov This interplay allows the host to integrate multiple microbial signals and mount a tailored and robust immune response. lambris.com

NLRs are cytosolic sensors that detect intracellular pathogen-associated molecular patterns (PAMPs), such as peptidoglycan fragments from bacterial cell walls. researchgate.netfrontiersin.orgcusabio.com The signaling pathways of TLRs and NLRs can act synergistically. nih.gov For instance, the activation of TLR4 by lipid A can prime the inflammasome, a multiprotein complex formed by certain NLRs like NLRP3. This priming step often involves the NF-κB-dependent transcription of pro-inflammatory cytokines, such as pro-IL-1β. researchgate.netnih.gov Subsequent activation of the NLR by its specific ligand can trigger the assembly of the inflammasome, leading to the activation of caspase-1, which then cleaves pro-IL-1β into its mature, active form. researchgate.netfrontiersin.org

Co-stimulation of innate immune cells, such as human monocytes and dendritic cells, with a TLR4 agonist (like lipid A) and an NLR agonist (like muramyl dipeptide, MDP) has been shown to result in enhanced production of inflammatory cytokines compared to stimulation with either agonist alone. nih.gov This synergistic interaction enhances the sensitivity of the innate immune system, allowing for a potent response even when individual PAMPs are present at low concentrations. lambris.com The cross-talk can also involve the modulation of shared downstream signaling molecules. For example, NOD2 has been shown to interact with TAK1, a key kinase in the TLR signaling pathway, thereby modulating TLR-mediated responses. nih.gov This integration of signals from both extracellularly-sensed lipid A and intracellularly-sensed bacterial components ensures a comprehensive defense against invading pathogens.

Modulation of Host Immune Cell Responses by Diphospho Heptaacyl Lipid A Variants

The precise structure of the lipid A molecule is a critical determinant of its immunomodulatory activity. oup.comresearchgate.net Gram-negative bacteria can modify their lipid A structure, including the number and length of acyl chains, as a mechanism to evade or modulate the host immune response. nih.govresearchgate.net While hexa-acylated, diphosphorylated lipid A (as found in E. coli) is recognized as a powerful agonist of the TLR4/MD-2 receptor complex, variations such as hepta-acylation result in significantly altered biological activity. nih.govoup.compnas.org

Generally, hepta-acyl lipid A is a less potent activator of the human TLR4/MD-2 complex compared to its hexa-acyl counterpart. pnas.orgukrbiochemjournal.orgoup.com Studies on synthetic hepta-acyl lipid A and naturally occurring variants, such as those from Salmonella enterica, have demonstrated that the addition of a seventh acyl chain reduces the molecule's ability to induce a strong pro-inflammatory response. pnas.orgunimib.it For example, the expression of the Salmonella PagP enzyme in E. coli results in the production of hepta-acyl lipid A, which shows a reduced capacity to activate NF-κB, a key transcription factor for inflammatory genes. nih.govfrontiersin.org This suggests that the stereochemistry and fit of the lipid A within the MD-2 binding pocket are finely tuned, and the addition of an extra acyl chain can disrupt the optimal conformation required for strong receptor dimerization and signal transduction. pnas.org This modulation of TLR4 signaling by lipid A variants is a key strategy used by pathogens to influence the outcome of an infection. nih.govresearchgate.net

Macrophages and dendritic cells (DCs) are central players in the innate immune response to bacterial infection, and their activation state is profoundly influenced by the specific structure of the lipid A they encounter. The number of acyl chains on the lipid A molecule directly correlates with the magnitude of the response from these cells. frontiersin.org

Hexa-acylated lipid A is a potent stimulus, inducing robust activation of macrophages and maturation of dendritic cells. nih.govfrontiersin.org In contrast, diphospho heptaacyl lipid A is a significantly weaker agonist. pnas.orgoup.com Studies comparing different lipid A structures have consistently shown that hepta-acylated forms induce lower levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β from human and murine macrophages. nih.govoup.com Similarly, the ability of heptaacyl lipid A to induce the maturation of dendritic cells—a critical process for initiating adaptive immunity characterized by the upregulation of co-stimulatory molecules (like CD80 and CD86) and the production of cytokines like IL-12p70—is diminished compared to hexa-acylated forms. nih.govfrontiersin.org Penta-acylated lipid A variants are also known to be weak activators of human macrophages and DCs, further highlighting that six acyl chains represent the optimal structure for maximal stimulation of the human TLR4/MD-2 complex. nih.govoup.comfrontiersin.org

Table 1: Comparative Activation of Human Immune Cells by Lipid A Variants

| Lipid A Variant | Primary Source Example | Relative NF-κB Activation | Macrophage Cytokine Production (e.g., TNF-α, IL-6) | Dendritic Cell Maturation | Reference |

|---|---|---|---|---|---|

| Hexa-acyl | Escherichia coli | Strong | High | Strong | nih.govpnas.orgfrontiersin.org |

| Hepta-acyl | Salmonella enterica | Reduced / Lower | Low | Reduced | nih.govpnas.orgoup.comfrontiersin.org |

| Penta-acyl | Neisseria meningitidis (lpxL1 mutant) | Weak | Low / Very Low | Weak / Reduced | nih.govoup.comfrontiersin.org |

| Tetra-acyl | Yersinia pestis (37°C) | Antagonistic (in human cells) | None (acts as inhibitor) | None | nih.govpnas.org |

The nature of the initial innate immune response dictates the subsequent development of adaptive immunity. nih.govmdpi.com The activation profile of dendritic cells by PAMPs is particularly crucial, as it shapes the polarization of naive T helper (Th) cells into different effector subsets (e.g., Th1, Th2, Th17). mdpi.com The differential signaling elicited by diphospho heptaacyl lipid A, compared to more potent agonists, has significant downstream consequences for the adaptive immune response.

A strong TLR4 signal, as induced by hexa-acylated lipid A, typically promotes a Th1-polarizing environment. This is characterized by high production of IL-12 by dendritic cells, which drives the differentiation of T cells that are effective at clearing intracellular pathogens. nih.govfrontiersin.org Conversely, the weaker stimulation provided by heptaacyl lipid A results in lower IL-12 production. nih.govfrontiersin.org This attenuated signal may lead to a less robust Th1 response or potentially skew the response toward other T helper subsets. The production of different cytokines by DCs and macrophages in response to specific lipid A variants creates a unique milieu that instructs the adaptive immune system. nih.gov Therefore, the structural modification of lipid A from a hexa-acyl to a hepta-acyl form is not just a mechanism to dampen the initial inflammatory burst, but a sophisticated strategy to manipulate the long-term adaptive immune response, potentially favoring pathogen persistence. nih.govunimib.it

Role of Diphospho Heptaacyl Lipid a in Bacterial Pathogenesis and Host Immune Evasion

Virulence Modulation Through Lipid A Acylation State

The number and arrangement of acyl chains on the lipid A molecule, known as its acylation state, is a key determinant of bacterial virulence. The hepta-acylated form, in particular, has been shown to significantly influence the pathogenic potential of several bacterial species.

Impact on Bacterial Persistence and Colonization

The presence of seven acyl chains in lipid A strengthens the bacterial outer membrane, contributing to the bacterium's ability to survive in harsh conditions and establish a foothold in the host. nih.gov For instance, in Acinetobacter baumannii, a notorious opportunistic pathogen, the hepta-acylated lipid A is crucial for its survival under desiccating conditions, a trait that facilitates its persistence on inanimate surfaces in hospital environments. nih.gov This fortification of the outer membrane is a direct result of the increased packing of hydrophobic fatty acids, which reduces the permeability of the membrane. nih.gov

Studies have shown that bacteria capable of producing heptaacyl lipid A are better equipped to colonize mucosal surfaces. plos.org This enhanced colonization ability is linked to increased resistance against host-derived antimicrobial factors present at these sites. plos.org For example, pathogenic Escherichia coli and Salmonella species that colonize the gastrointestinal tract often produce hexa- or hepta-acylated lipid A, which is thought to be advantageous for their persistence in this environment. plos.org

Table 1: Impact of Hepta-acylation on Bacterial Persistence

| Bacterial Species | Finding | Implication for Persistence | Reference |

|---|---|---|---|

| Acinetobacter baumannii | Hepta-acylated lipid A is important for desiccation survival. | Enhances survival on dry, inanimate surfaces, aiding in hospital-acquired infections. | nih.gov |

| Bordetella and Haemophilus species | Hexaacyl lipid A enables persistence in the respiratory tract. | Increased acylation contributes to the ability to colonize and maintain infection in the airways. | plos.org |

| Neisseria gonorrhoeae | Hexaacyl lipid A promotes survival within epithelial cells. | Facilitates intracellular persistence and evasion of extracellular host defenses. | plos.org |

Evasion of Host Innate Immune Detection and Response

The host's innate immune system has evolved to recognize conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Lipid A is a potent PAMP that is primarily recognized by the Toll-like receptor 4 (TLR4)/MD-2 complex on the surface of immune cells. nih.govfrontiersin.org The binding of lipid A to this receptor complex triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response. frontiersin.org

However, bacteria can modify the structure of their lipid A, including the degree of acylation, to modulate this recognition. While hexa-acylated lipid A is a strong agonist of human TLR4, the response to hepta-acylated lipid A can vary. nih.govfrontiersin.org In some cases, the addition of a seventh acyl chain can lead to reduced recognition by the TLR4/MD-2 complex, thereby dampening the host's inflammatory response and allowing the bacteria to evade immune clearance. nih.gov For example, Yersinia pestis, the causative agent of plague, alters its lipid A from a hexa-acylated form at ambient temperatures to a tetra-acylated form at host temperature (37°C), which is a poor activator of human TLR4. plos.orgpnas.org While not hepta-acylation, this demonstrates the principle of acylation-dependent immune evasion.

Conversely, in Acinetobacter baumannii, the constitutively produced hepta-acylated lipid A is a potent activator of human TLR4. nih.gov However, mutant strains lacking the enzymes responsible for producing this hepta-acylated form fail to stimulate the TLR4 pathway, suggesting that the specific placement and number of acyl chains are critical for immune recognition. nih.gov This highlights the complex and species-specific nature of the interaction between lipid A structure and the host immune system.

Contribution to Antimicrobial Peptide Resistance

Antimicrobial peptides (AMPs) are a crucial component of the host's innate immune defense against invading microbes. These cationic molecules are electrostatically attracted to the negatively charged surface of bacteria, where they can disrupt the membrane and cause cell death. mdpi.comfrontiersin.org Diphospho heptaacyl lipid A contributes significantly to bacterial resistance against these peptides through several mechanisms.

Charge Repulsion Mechanisms by Phosphate (B84403) Modifications

The phosphate groups on the lipid A backbone impart a net negative charge to the bacterial outer membrane, which is the initial target for cationic AMPs. frontiersin.org Bacteria can modify these phosphate groups to reduce the negative charge and thus repel the positively charged AMPs. asm.org This is often achieved by the addition of positively charged moieties such as phosphoethanolamine (pEtN) or aminoarabinose. asm.orgresearchgate.net

While not a direct function of the hepta-acylation itself, the enzymes responsible for these phosphate modifications are often co-regulated with those that control lipid A acylation, as part of a broader adaptive response to environmental stress, including the presence of AMPs. nih.govresearchgate.net For instance, in Salmonella, the PhoP/PhoQ two-component system regulates both the addition of a palmitate chain to form hepta-acylated lipid A and the addition of aminoarabinose to the phosphate groups. plos.org This concerted modification of the lipid A structure presents a formidable barrier to AMPs.

Table 2: Lipid A Modifications and Antimicrobial Peptide Resistance

| Modification | Mechanism | Effect on AMPs | Bacterial Examples | Reference |

|---|---|---|---|---|

| Addition of phosphoethanolamine (pEtN) | Reduces the net negative charge of lipid A. | Electrostatic repulsion of cationic AMPs. | Acinetobacter baumannii, Neisseria gonorrhoeae, Salmonella typhimurium | asm.orgnih.gov |

| Addition of aminoarabinose | Reduces the net negative charge of lipid A. | Electrostatic repulsion of cationic AMPs. | Salmonella typhimurium, Pseudomonas aeruginosa | nih.gov |

| Hepta-acylation | Increases packing of the outer membrane. | Reduces membrane permeability to AMPs. | Salmonella typhimurium, Acinetobacter baumannii | nih.govnih.gov |

Outer Membrane Permeability Alterations

The addition of a seventh acyl chain to lipid A significantly impacts the physical properties of the outer membrane. nih.gov Hepta-acylation increases the hydrophobicity of the lipid A and promotes tighter packing of the lipopolysaccharide molecules in the outer leaflet of the membrane. nih.govresearchgate.net This reinforcement of the outer membrane creates a more robust permeability barrier, making it more difficult for AMPs and other antimicrobial agents to penetrate and reach their targets. nih.govnih.gov

In Salmonella, the PagP-dependent addition of a palmitate chain to create hepta-acylated lipid A has been shown to protect the bacterium from vertebrate AMPs by reducing the permeability of the outer membrane. nih.gov Similarly, in Acinetobacter baumannii, hepta-acylated lipid A confers resistance to polymyxins, a class of cationic antimicrobial peptides used as a last-resort treatment for multidrug-resistant infections. nih.govresearchgate.net Mutant strains of A. baumannii that produce lipid A with fewer acyl chains are more susceptible to these peptides. nih.gov

Phenotypic Plasticity in Response to Environmental Stimuli

Gram-negative bacteria exhibit remarkable phenotypic plasticity, allowing them to adapt to changing environmental conditions. The structure of lipid A, including its acylation state, is a key target of this adaptive remodeling. nih.govpnas.org Bacteria can sense and respond to various environmental cues, such as temperature, cation concentrations, and the presence of antimicrobial peptides, by altering their lipid A structure to enhance their survival. pnas.orgnih.gov

For example, Salmonella and Escherichia coli increase the acylation of their lipid A in response to low magnesium or calcium concentrations, conditions that can be encountered within a host. nih.gov This modification is controlled by the PhoP-PhoQ two-component regulatory system, which activates the expression of the pagP gene, encoding the acyltransferase responsible for adding the seventh acyl chain. plos.orgnih.gov This inducible resistance mechanism allows the bacteria to fortify their outer membrane specifically when they encounter the host's antimicrobial defenses. nih.gov

Similarly, temperature can be a critical signal for lipid A modification. As mentioned earlier, Yersinia pestis dramatically alters its lipid A acylation pattern in response to a shift from the ambient temperature of its flea vector to the higher temperature of its mammalian host. plos.orgpnas.org This temperature-dependent regulation of lipid A structure is a clear example of how bacteria have evolved to fine-tune their interaction with the host immune system to promote their own survival and pathogenesis. pnas.org

Temperature-Dependent Lipid A Modifications

Several pathogenic bacteria alter their lipid A structure in response to changes in temperature, a key signal that distinguishes between the external environment and the host's internal environment.

Yersinia pestis , the causative agent of plague, exhibits significant temperature-dependent variation in its lipid A structure. asm.orgactanaturae.ru At the ambient temperature of its flea vector (21°C–28°C), Y. pestis primarily synthesizes a hexa-acylated lipid A. asm.orgnih.gov However, upon transmission to a mammalian host (37°C), it shifts to producing a predominantly tetra-acylated lipid A. asm.orgfrontiersin.org This structural change is a critical virulence factor, as the tetra-acylated form is less immunostimulatory, allowing the bacterium to evade the host's innate immune system. frontiersin.orgnih.gov The transition to a less-acylated lipid A at 37°C is controlled by the temperature-sensitive expression of the acyltransferase gene lpxP. nih.gov The hexa-acylated form produced at lower temperatures may be important for survival outside a host, while the down-regulation at 37°C helps in pathogenesis. asm.org

Francisella tularensis , the bacterium that causes tularemia, also modifies its lipid A in a temperature-dependent manner. However, unlike Yersinia, Francisella alters the length of the acyl chains rather than the number. researchgate.netfrontiersin.org At environmental temperatures (18°C), the LpxD2 enzyme adds 16-carbon acyl chains to the lipid A. frontiersin.org In contrast, at mammalian host temperatures (37°C), the LpxD1 enzyme incorporates longer 18-carbon acyl chains. frontiersin.orgnih.gov This change in acyl chain length is believed to be important for the bacterium's virulence. frontiersin.org

Bordetella bronchiseptica lipid A structure is also influenced by temperature, which affects the activity of the BvgAS two-component system. nih.govasm.org While the core fatty acid composition shows some changes, the most significant temperature-linked modification is the level of palmitoylation, which is regulated by the Bvg system and contributes to the production of hexa-acylated lipid A in the Bvg+ phase (typically at 37°C). nih.govfrontiersin.org

Table 1: Temperature-Dependent Lipid A Modifications in Pathogenic Bacteria

| Bacterium | Host/Environment Temperature | Predominant Lipid A Structure | Regulatory Mechanism | Reference |

|---|---|---|---|---|

| Yersinia pestis | Flea vector (~21-28°C) | Hexa-acylated | Upregulation of msbB (lpxM) and lpxP | asm.org |

| Mammalian host (37°C) | Tetra-acylated | Downregulation of msbB (lpxM) and lpxP | asm.orgnih.gov | |

| Francisella tularensis | Environment (~18-25°C) | Tetra-acylated with C16 acyl chains | LpxD2 activity | frontiersin.orgoup.com |

| Mammalian host (37°C) | Tetra-acylated with C18 acyl chains | LpxD1 activity | frontiersin.orgnih.govoup.com | |

| Bordetella bronchiseptica | Bvg+ phase (37°C) | Hexa-acylated (palmitoylated) | Bvg regulon activation | nih.govfrontiersin.org |

| Bvg- phase (lower temp) | Penta-acylated | Bvg regulon inactivation | frontiersin.org |

pH and Metal Ion Concentration Effects

The structure of lipid A can also be altered in response to changes in local pH and the concentration of metal ions, which are environmental signals that bacteria often encounter within host tissues, such as inside phagosomes.

In Salmonella typhimurium, low pH is one of the signals, along with low magnesium (Mg²⁺) and high ferric iron (Fe³⁺), that can activate the PmrA-PmrB two-component system. wustl.eduasm.org This activation leads to the modification of lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN). wustl.eduasm.org These modifications reduce the net negative charge of the lipid A, which in turn decreases the bacterium's susceptibility to cationic antimicrobial peptides (CAMPs) produced by the host's innate immune system. researchgate.net

The interaction of metal ions like copper (Cu²⁺) and zinc (Zn²⁺) with lipid bilayers can be influenced by pH. nih.gov While not directly about diphospho heptaacyl lipid A, studies on amyloid-beta peptides show that the presence of these metal ions and the surrounding pH can significantly alter how peptides insert into and interact with lipid membranes. nih.gov This suggests that the local concentration of metal ions and pH within host microenvironments could similarly influence the conformation and presentation of lipid A in the bacterial outer membrane.

The ability of bacteria to sense and respond to environmental cues like pH and metal ion concentrations is a key pathogenic mechanism. oup.com These modifications of the lipopolysaccharide (LPS), including the lipid A moiety, are crucial for resistance to host defenses and survival within the host. oup.comresearchgate.net

Two-Component Regulatory Systems: PhoP/PhoQ, PmrA-PmrB, Bvg Regulon

Bacteria utilize sophisticated two-component regulatory systems to sense environmental changes and modulate gene expression accordingly, leading to adaptive changes in their cell surface, including the structure of lipid A.

PhoP/PhoQ System : This is a key regulatory system in many Gram-negative bacteria, including Salmonella typhimurium. It responds to low magnesium (Mg²⁺) concentrations, which are characteristic of the intracellular environment of host cells. nih.govplos.org Activation of PhoP/PhoQ leads to the transcriptional activation of a cascade of genes, including those that modify lipid A. nih.gov Specifically, PhoP/PhoQ can activate the PmrA-PmrB system, leading to the addition of L-Ara4N to lipid A. asm.org It also controls the addition of a palmitate group (C16:0) via the PagP enzyme, resulting in a hepta-acylated lipid A, and the removal of a 3-hydroxymyristate chain by PagL. frontiersin.orgnih.gov These modifications help the bacterium resist CAMPs and evade the host immune response. nih.govplos.org